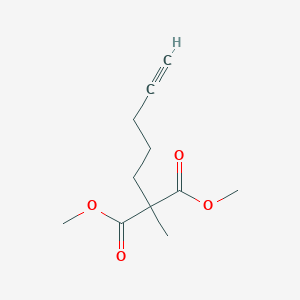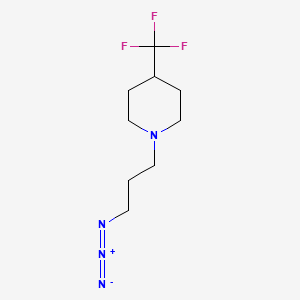![molecular formula C10H11N3O2S B2410884 N-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide CAS No. 954600-98-7](/img/structure/B2410884.png)
N-(7-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide makes it an interesting subject for scientific research and industrial applications.
Applications De Recherche Scientifique
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide has several scientific research applications:
Mécanisme D'action
Target of Action
The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide, also known as N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide, is a member of the thiazolopyrimidine class of compounds . Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are recognized as heterocyclic analogs of purine bases and can be considered as potential purine antagonists . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors , suggesting that their primary targets could be glutamate receptors and acetylcholinesterase.
Mode of Action
Based on its classification as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it likely interacts with these targets to inhibit their function. This could result in changes in neurotransmission, given the roles of glutamate as an excitatory neurotransmitter and acetylcholinesterase in the breakdown of acetylcholine.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, by acting as a glutamate receptor antagonist, it could influence glutamatergic neurotransmission, which plays a crucial role in learning, memory, and neural plasticity . As an acetylcholinesterase inhibitor, it could impact cholinergic neurotransmission, affecting processes such as muscle function, pain response, and cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it influences. Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it could have effects such as modulating neurotransmission, potentially influencing cognitive function, pain response, and other neurological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of ultrasonic activation and environmentally friendly solvents aligns with green chemistry principles, making the process more sustainable and efficient .
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium dithionite for azo-group testing, and stannous chloride in hydrochloric acid for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
- 5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine
- 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide is unique due to its specific substitution pattern and the presence of the propionamide group, which imparts distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives .
This detailed article provides a comprehensive overview of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-7(14)12-8-6(2)11-10-13(9(8)15)4-5-16-10/h4-5H,3H2,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWSEJQJYEOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
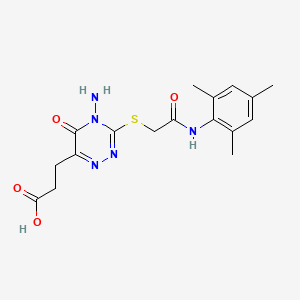
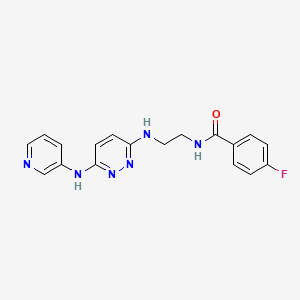
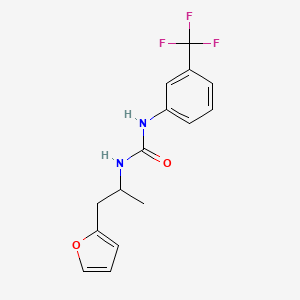
![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)
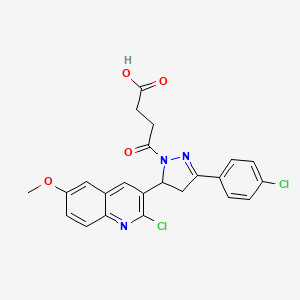

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)
![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

